

Frustrated Lewis Pair Chemistry with Trimesitylborane: An In-depth Technical Guide

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Compound of Interest

Compound Name: Trimesitylborane

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Abstract

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful paradigm in metal-free catalysis, enabling the activation of small molecules and facilitating a range of chemical transformations. This technical guide focuses on the core principles and applications of FLPs centered around the sterically encumbered Lewis acid, **trimesitylborane** ($\text{B}(\text{Mes})_3$). Through a detailed exploration of its synthesis, reactivity, and catalytic applications, this document provides researchers and professionals in drug development with a comprehensive understanding of the utility of **trimesitylborane** in FLP chemistry. Key quantitative data, detailed experimental protocols, and mechanistic pathways are presented to facilitate the practical application of this chemistry.

Introduction to Frustrated Lewis Pairs and the Role of Trimesitylborane

Frustrated Lewis Pairs are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond. This "frustration" results in unquenched reactivity at both the acidic and basic centers, which can cooperatively activate a variety of small molecules such as H_2 , CO_2 , and olefins.^[1]

Trimesitylborane, $B(\text{Mes})_3$, is a bulky triarylborane that serves as an effective Lewis acid component in many FLP systems.^{[2][3]} Its three mesityl (2,4,6-trimethylphenyl) groups create significant steric hindrance around the boron center, preventing adduct formation with bulky Lewis bases like trimesitylphosphine ($P(\text{Mes})_3$) or tri-tert-butylphosphine ($P(\text{tBu})_3$).^[1] This property makes $B(\text{Mes})_3$ a cornerstone reagent for FLP-mediated transformations, including catalytic hydrogenation and carbon dioxide capture.^{[1][4]}

Synthesis of Trimesitylborane

The synthesis of **trimesitylborane** is typically achieved through the reaction of a mesityl Grignard reagent with a boron trihalide, such as boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$). The bulky mesityl groups drive the reaction to completion, affording the desired triarylborane in good yield.

Experimental Protocol: Synthesis of Trimesitylborane

Materials:

- Magnesium turnings
- 2-Bromomesitylene
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous diethyl ether
- Anhydrous toluene
- Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

- **Preparation of the Grignard Reagent:** In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (3.0 g, 125 mmol) are placed in anhydrous diethyl ether (50 mL). A solution of 2-bromomesitylene (25.0 g, 125 mmol) in anhydrous diethyl ether (100 mL) is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent.

- **Reaction with Boron Trifluoride:** The Grignard solution is cooled to 0 °C in an ice bath. A solution of boron trifluoride diethyl etherate (5.9 g, 41.7 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred Grignard reagent over a period of 1 hour.
- **Work-up and Isolation:** After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours. The mixture is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is recrystallized from a hot toluene/heptane mixture to afford **trimesitylborane** as a white crystalline solid.

Characterization Data:

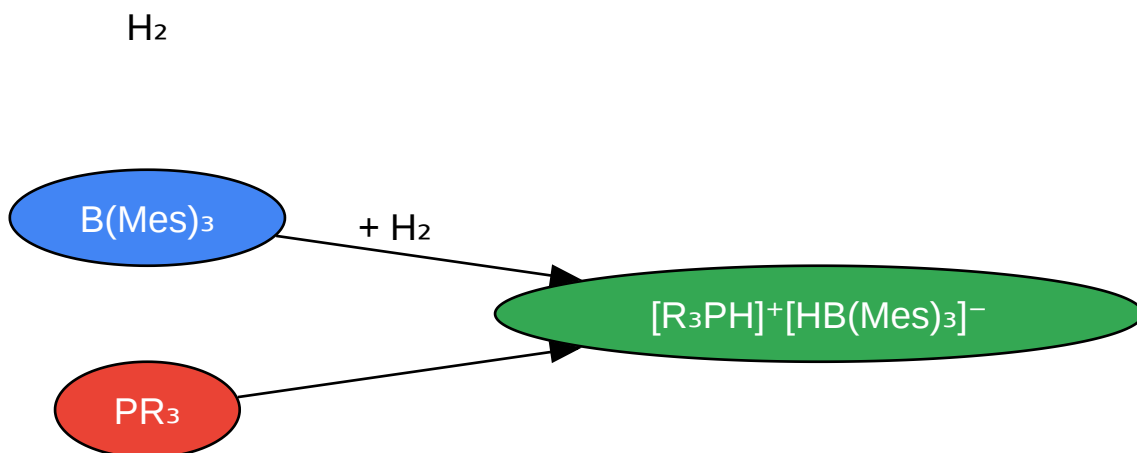
- **Appearance:** White to off-white crystalline solid.
- **Melting Point:** 193-195 °C.[3]
- **¹¹B NMR (CDCl₃):** δ = +74.4 ppm (broad singlet).
- **¹H NMR (CDCl₃):** δ = 6.84 (s, 6H, Ar-H), 2.32 (s, 18H, o-CH₃), 1.98 (s, 9H, p-CH₃).
- **¹³C NMR (CDCl₃):** δ = 148.3 (ipso-C), 141.3, 139.3, 128.4, 23.4 (o-CH₃), 21.2 (p-CH₃).

Activation of Small Molecules

A hallmark of FLP chemistry is the activation of small, kinetically inert molecules. B(Mes)₃-based FLPs have demonstrated remarkable efficacy in activating dihydrogen and carbon dioxide.

Dihydrogen Activation

The combination of B(Mes)₃ with a sterically hindered phosphine, such as trimesitylphosphine (P(Mes)₃) or tri-tert-butylphosphine (P(tBu)₃), results in the heterolytic cleavage of dihydrogen (H₂). This process yields a phosphonium borohydride salt, [R₃PH]⁺[HB(Mes)₃]⁻, which serves as a metal-free source of a proton and a hydride.[1]



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Caption: Heterolytic cleavage of H_2 by a $\text{B}(\text{Mes})_3/\text{PR}_3$ FLP.

Experimental Protocol: Dihydrogen Activation with $\text{B}(\text{Mes})_3$ and $\text{P}(\text{tBu})_3$

Materials:

- **Trimesitylborane** ($\text{B}(\text{Mes})_3$)
- Tri-tert-butylphosphine ($\text{P}(\text{tBu})_3$)
- Anhydrous toluene
- Schlenk flask equipped with a J. Young valve
- Hydrogen gas (high purity)

Procedure:

- In a glovebox, a Schlenk flask is charged with **trimesitylborane** (368 mg, 1.0 mmol) and tri-tert-butylphosphine (202 mg, 1.0 mmol).
- Anhydrous toluene (10 mL) is added, and the flask is sealed with a J. Young valve.
- The flask is removed from the glovebox and connected to a hydrogen line.

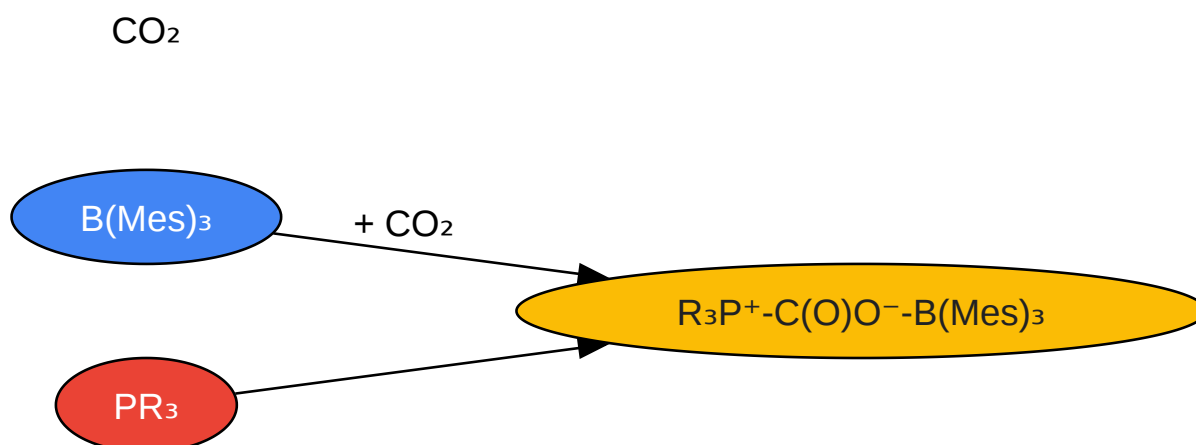
- The solution is degassed via three freeze-pump-thaw cycles, and then backfilled with hydrogen gas (1 atm).
- The reaction mixture is stirred at room temperature for 4 hours. The formation of a white precipitate indicates the formation of the phosphonium borohydride salt.
- The precipitate can be isolated by filtration under an inert atmosphere, washed with cold pentane, and dried under vacuum.

Characterization Data for $[\text{tBu}_3\text{PH}]^+[\text{HB}(\text{Mes})_3]^-$:

- ^{31}P NMR (CD_2Cl_2): A doublet centered around $\delta = +50$ ppm ($^1J(\text{P},\text{H}) \approx 450$ Hz), characteristic of a phosphonium proton.
- ^{11}B NMR (CD_2Cl_2): A broad quartet centered around $\delta = -20$ to -30 ppm, indicative of a tetracoordinate boron with one directly attached hydrogen.^{[5][6]}

Carbon Dioxide Activation

$\text{B}(\text{Mes})_3$ -based FLPs can also capture and activate carbon dioxide (CO_2). The Lewis basic phosphine attacks the electrophilic carbon of CO_2 , while the Lewis acidic boron center coordinates to one of the oxygen atoms. This results in the formation of a zwitterionic adduct where the CO_2 molecule is chemically activated.^[7]



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Caption: Activation of CO₂ by a B(Mes)₃/PR₃ FLP.

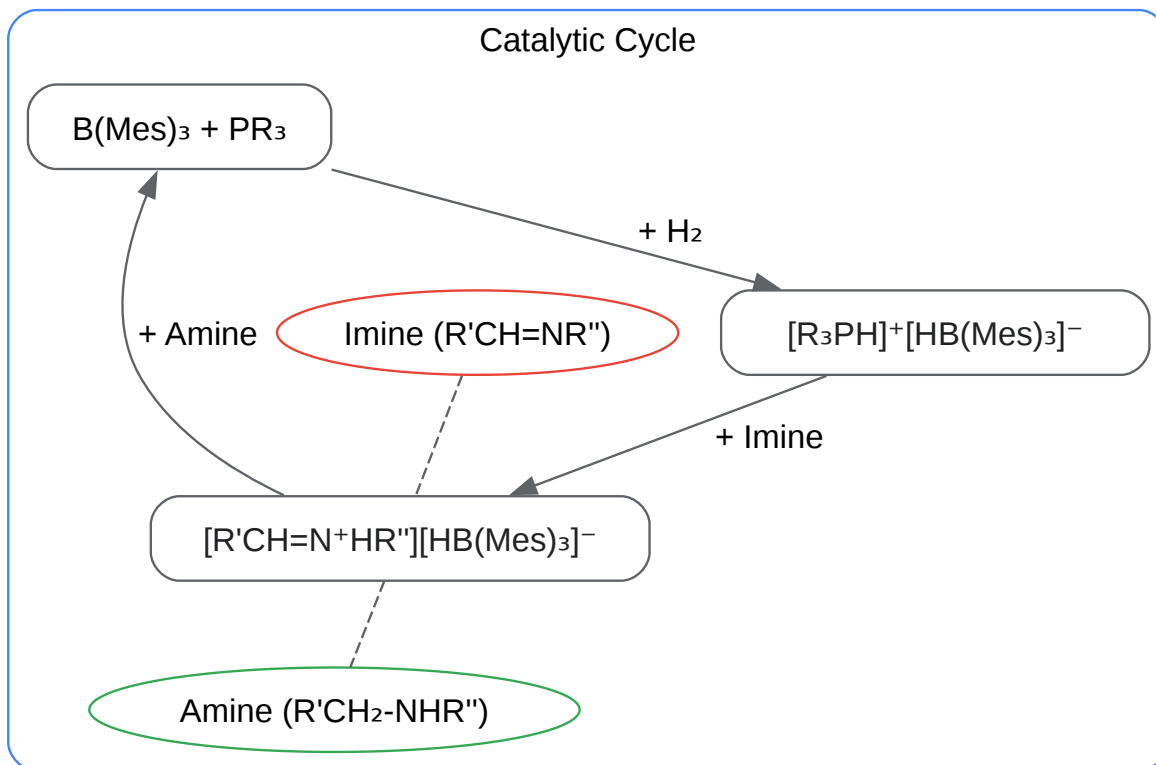
Catalytic Applications: Hydrogenation of Imines

One of the most significant applications of B(Mes)₃-based FLPs is in the metal-free catalytic hydrogenation of unsaturated substrates, such as imines. The phosphonium borohydride salt, formed by H₂ activation, serves as the active catalyst for the reduction.

Catalytic Cycle for Imine Hydrogenation

The catalytic cycle for the hydrogenation of an imine, for example, N-benzylideneaniline, involves several key steps:

- **H₂ Activation:** The FLP (B(Mes)₃ and a phosphine) reversibly activates H₂ to form the phosphonium borohydride salt.
- **Protonation of Imine:** The acidic proton from the phosphonium cation is transferred to the nitrogen atom of the imine, forming an iminium ion.
- **Hydride Transfer:** The hydridic borate anion delivers a hydride to the electrophilic carbon of the iminium ion, yielding the corresponding amine and regenerating the FLP.
- **Catalyst Regeneration:** The regenerated FLP can then activate another molecule of H₂, continuing the catalytic cycle.



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Caption: Catalytic cycle for imine hydrogenation with a B(Mes)₃ FLP.

Experimental Protocol: Catalytic Hydrogenation of N-Benzylideneaniline

Materials:

- **Trimesitylborane** (B(Mes)₃)
- Tri-tert-butylphosphine (P(tBu)₃)
- N-benzylideneaniline
- Anhydrous toluene

- High-pressure autoclave
- Hydrogen gas (high purity)

Procedure:

- To a glass liner for a high-pressure autoclave, **trimesitylborane** (18.4 mg, 0.05 mmol, 5 mol%), tri-tert-butylphosphine (10.1 mg, 0.05 mmol, 5 mol%), and N-benzylideneaniline (181 mg, 1.0 mmol) are added inside a glovebox.
- Anhydrous toluene (5 mL) is added, and the liner is sealed inside the autoclave.
- The autoclave is removed from the glovebox, purged several times with hydrogen gas, and then pressurized to 40 atm with H₂.
- The reaction mixture is stirred and heated to 100 °C for 24 hours.
- After cooling to room temperature and venting the excess hydrogen, the reaction mixture is analyzed by GC-MS or ¹H NMR to determine the conversion to N-benzylaniline.
- For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of **trimesitylborane** and related FLP systems.

Table 1: Thermodynamic and Kinetic Data for H₂ Activation

Lewis Acid	Lewis Base	ΔH^\ddagger (kcal/mol)	ΔS^\ddagger (cal/mol·K)	ΔH_{rxn} (kcal/mol)	Reference
B(C ₆ F ₅) ₃	P(Mes) ₃	3.25	-48.7	-33.7	[4]
B(Mes) ₃	P(tBu) ₃	ND	ND	ND	
B(C ₆ F ₅) ₃	P(tBu) ₃	~3.9 (calc.)	ND	~-4.3 (calc.)	[8]

ND: Not Determined

Table 2: Representative ^{11}B and ^{31}P NMR Chemical Shifts

Compound / Adduct	Solvent	^{11}B δ (ppm)	^{31}P δ (ppm)	Reference
B(Mes)₃	CDCl₃	+74.4	-	This work
P(tBu) ₃	CDCl ₃	-	+63.2	[9]
[tBu ₃ PH] ⁺ [HB(C ₆ F ₅) ₃] ⁻	CD ₂ Cl ₂	-24.1	+53.4	[10]
[Mes ₃ PH] ⁺ [HB(C ₆ F ₅) ₃] ⁻	CD ₂ Cl ₂	-23.5	+37.0	[4]
[R ₃ PH] ⁺ [HB(Mes) ₃] ⁻	Est.	-20 to -30	+30 to +60	[5][6]

Est.: Estimated range based on similar structures

Table 3: Catalytic Hydrogenation of Imines with B(C₆F₅)₃/P(tBu)₃ FLP

Imine Substrate	Product Amine	Yield (%)	Conditions	Reference
N-benzylidene-tert-butylamine	N-benzyl-tert-butylamine	>98	5 mol% cat., 4 atm H₂, 80°C, 24h	[10]
N-(1-phenylethylidene)aniline	N-(1-phenylethyl)aniline	95	5 mol% cat., 4 atm H ₂ , 80°C, 40h	[10]
N-cyclohexylidenecyclohexylamine	N-cyclohexylcyclohexylamine	>98	5 mol% cat., 4 atm H ₂ , 80°C, 24h	[10]

(Data for the analogous B(C₆F₅)₃ system is provided for illustrative purposes)

Conclusion

Trimesitylborane is a versatile and powerful Lewis acid for the construction of frustrated Lewis pairs. Its steric bulk effectively prevents the formation of classical Lewis adducts with hindered bases, enabling the cooperative activation of small molecules like dihydrogen and carbon dioxide. The application of B(Mes)₃-based FLPs in metal-free catalytic hydrogenations offers a valuable alternative to traditional transition metal catalysts, with significant potential in organic synthesis and drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore and utilize the rich chemistry of **trimesitylborane**-based frustrated Lewis pairs.

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